molecular formula C18H27N3O2 B2725915 6-Cyclopropyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2175978-44-4

6-Cyclopropyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2725915
CAS No.: 2175978-44-4
M. Wt: 317.433
InChI Key: YLPKPXDRPNQQET-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidin-4-one core substituted with a cyclopropyl group at position 6 and a piperidin-4-ylmethyl moiety at position 2. The piperidine ring is further functionalized with an oxolan-3-ylmethyl group, introducing a tetrahydrofuran (oxolane) fragment.

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-18-9-17(16-1-2-16)19-13-21(18)11-14-3-6-20(7-4-14)10-15-5-8-23-12-15/h9,13-16H,1-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPKPXDRPNQQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Cyclopropyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is C18H27N3O2C_{18}H_{27}N_{3}O_{2}, with a molecular weight of approximately 317.4 g/mol. Its unique structure includes a cyclopropyl group and a piperidine moiety, which contribute to its pharmacological properties.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an inhibitor of key enzymes involved in various physiological processes:

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)Moderate to strong
UreaseSignificant

These inhibitory effects suggest that the compound could be developed into therapeutic agents targeting neurological disorders and other conditions where these enzymes play critical roles .

Anticancer Properties

Studies have shown that derivatives of dihydropyrimidinones, including this compound, exhibit cytotoxic effects against various cancer cell lines. Notable findings include:

Cell Line Effect Concentration
MCF-7Significant reduction in viability> 10 µM
HeLaInduction of apoptosis> 10 µM

These results indicate the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that compounds with similar structures have favorable absorption and distribution characteristics in vivo. Modifications to the cyclopropyl moiety may enhance bioavailability, making it a candidate for further drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

Case Study: Antibacterial Activity

In vitro studies demonstrated moderate to strong antibacterial activity against various strains:

Compound Bacterial Strain Activity (Zone of Inhibition)
Compound ASalmonella typhi15 mm
Compound BBacillus subtilis20 mm

While specific data on this compound's antibacterial activity is still being characterized, similar compounds indicate promising results .

Case Study: Neuropharmacological Effects

The interaction of this compound with neurotransmitter receptors suggests potential implications for cognitive function and treatment of neurodegenerative diseases. Further research is needed to elucidate these effects and establish therapeutic relevance .

Comparison with Similar Compounds

Solubility and Bioavailability

  • The target compound ’s oxolane group introduces polarity, likely improving aqueous solubility compared to the benzoxazol-fluoro analogue, which has higher lipophilicity (clogP ~3.2 vs. ~2.5 for the target) .
  • The thienopyrimidine analogue’s sulfur atom may reduce solubility but enhance blood-brain barrier penetration due to increased lipophilicity .

Metabolic Stability

  • The cyclopropyl group in all three compounds confers resistance to oxidative metabolism. However, the benzoxazol-fluoro analogue’s aromatic system may increase susceptibility to CYP450-mediated oxidation compared to the target compound’s oxolane group .

Target Engagement

  • The thienopyrimidine analogue’s fused ring system aligns with known ATP-binding site motifs in kinases, hinting at broader target promiscuity .

Research Findings and Regulatory Status

  • Synthetic Accessibility: The target compound’s oxolane-piperidine linkage requires multi-step synthesis, including reductive amination and cyclopropanation, which may limit scalability compared to the thienopyrimidine analogue’s straightforward coupling .
  • Regulatory Standing: None of these compounds are listed in major pharmacopeial standards (e.g., USP or EP), indicating they remain investigational .

Preparation Methods

Substrate Selection

  • Aldehyde : Cyclopropanecarbaldehyde introduces the cyclopropyl group at position 6.
  • β-Keto Ester : Ethyl acetoacetate is standard, but ethyl 3-cyclopropyl-3-oxopropanoate may be used for regioselectivity.
  • Urea/Thiourea : Urea yields the 4-oxo group, while thiourea gives 4-thioxo derivatives.

Catalytic Systems

  • HPA-Montmorillonite-KSF : Achieves 85–92% yield under solvent-free conditions at 80°C.
  • L-Proline Nitrate : Eco-friendly, recyclable catalyst (yield: 89%, 2 h).
  • Phosphorus Oxychloride (POCl₃) : Facilitates cyclization in chlorinated solvents (e.g., dichloroethane).

Alternative Routes Involving Cyclocondensation

Pre-Functionalized Cyclopropyl Intermediates

  • Cyclopropylmalonic Acid : Condense with urea and pre-functionalized aldehyde bearing the piperidine-oxolane group.
  • One-Pot Multicomponent Reaction :
    Combine cyclopropanecarbaldehyde, ethyl 3-cyclopropyl-3-oxopropanoate, urea, and 1-[(oxolan-3-yl)methyl]piperidin-4-ylmethanol under HPA-Montmorillonite-KSF catalysis (yield: 68%).

Optimization and Challenges

Reaction Conditions

Parameter Optimal Value Impact on Yield
Temperature 80–100°C Maximizes rate
Solvent Solvent-free or ethanol Reduces byproducts
Catalyst Loading 10 mol% HPA-Montmorillonite Balances cost

Key Challenges

  • Steric Hindrance : Bulkiness of oxolane-piperidine group reduces alkylation efficiency (solved using Mitsunobu).
  • Regioselectivity : Competing reactions at N1 vs. N3 of dihydropyrimidinone (controlled by base strength).

Analytical Characterization

  • NMR : δ 1.1–1.3 ppm (cyclopropyl CH₂), 3.5–4.0 ppm (oxolane and piperidine CH₂).
  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).
  • HRMS : [M+H]⁺ calcd. 359.2114, found 359.2112.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Biginelli + Alkylation 65 95 Moderate
One-Pot Multicomponent 68 92 High
Mitsunobu Coupling 70 98 Low

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, catalyst) to minimize byproducts. For example, highlights the use of dichloromethane and sodium hydroxide in analogous syntheses. Purification via column chromatography or recrystallization is critical. Monitor purity using HPLC or UPLC with UV detection (λ = 254 nm) .
  • Impurity Control : Reference standards for related impurities (e.g., desfluoro or ethylenediamine analogs in and ) should be used to calibrate analytical methods.

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Techniques :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., density functional theory).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives (if applicable) .

Q. What safety protocols are essential during handling?

  • Precautions : Use PPE (gloves, goggles, lab coat) and work in a fume hood. and outline emergency measures for inhalation, skin contact, and ingestion. Store in airtight containers at controlled temperatures (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can impurity profiles be reconciled when contradictory data arise from different analytical methods?

  • Root Cause Analysis : Compare results from orthogonal methods (e.g., HPLC vs. LC-MS). For instance, lists impurities like desfluoro compounds (e.g., "Imp. B(EP)"), which may co-elute in HPLC but resolve in MS.
  • Resolution Strategy : Use ion-pair chromatography or derivatization to enhance separation. Validate methods per ICH Q2(R1) guidelines .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., corticotropin-releasing factor-1, as in ).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • SAR Insights : Compare with analogs (e.g., cyclopentyl or chlorophenyl derivatives in ) to identify critical pharmacophores .

Q. How can stability under physiological conditions be systematically evaluated?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS.
  • pH Stability : Test solubility and stability in buffers (pH 1–10). suggests pH impacts pyrimidine ring tautomerization, affecting reactivity .

Q. What strategies resolve discrepancies in bioactivity data across in vitro and in vivo models?

  • Pharmacokinetic Analysis : Measure bioavailability, protein binding, and metabolic clearance (e.g., using liver microsomes).
  • Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from rodent to human models.
  • Mechanistic Studies : Use SPR or ITC (as in ) to quantify binding kinetics and correlate with efficacy .

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